

1,2-Dibromonaphthalene CAS number and properties

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Compound of Interest

Compound Name: 1,2-Dibromonaphthalene

Cat. No.: B3416028

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An In-depth Technical Guide to **1,2-Dibromonaphthalene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **1,2-dibromonaphthalene**. Due to the limited availability of data for this specific isomer, information from closely related dibromonaphthalene compounds is included for comparative purposes.

Physicochemical Properties

1,2-Dibromonaphthalene is a solid aromatic compound. Its properties are summarized in the table below, alongside those of other dibromonaphthalene isomers for comparison.

Property	1,2-Dibromonapht halene	1,4-Dibromonapht halene	1,5-Dibromonapht halene	2,6-Dibromonapht halene
CAS Number	5438-13-1[1]	83-53-4	7351-74-8	13720-06-4
Molecular Formula	C ₁₀ H ₆ Br ₂ [1]	C ₁₀ H ₆ Br ₂	C ₁₀ H ₆ Br ₂	C ₁₀ H ₆ Br ₂
Molecular Weight	285.96 g/mol [1]	285.96 g/mol	285.96 g/mol	285.96 g/mol
Appearance	Crystalline solid	Light orange-beige crystalline powder	-	White crystalline solid
Melting Point	68 °C	80-82 °C	-	162-167 °C
Boiling Point	341.7 °C at 760 mmHg	334.7 °C at 760 mmHg	-	-
Density	1.834 g/cm ³	1.834 g/cm ³	-	-
LogP	4.36	4.8	4.8	-

Solubility

Specific quantitative solubility data for **1,2-dibromonaphthalene** in various organic solvents is not readily available in the literature. However, based on its non-polar aromatic structure and data from related compounds like 1-bromonaphthalene, it is expected to be sparingly soluble in water and readily soluble in a range of common organic solvents.

Expected Qualitative Solubility:

- Alcohols (Methanol, Ethanol): Soluble
- Ethers (Diethyl Ether, THF): Soluble
- Halogenated Solvents (Dichloromethane, Chloroform): Soluble
- Aromatic Hydrocarbons (Benzene, Toluene): Soluble

- Polar Aprotic Solvents (DMSO, DMF): Slightly soluble to soluble

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the solubility of a solid in a solvent.

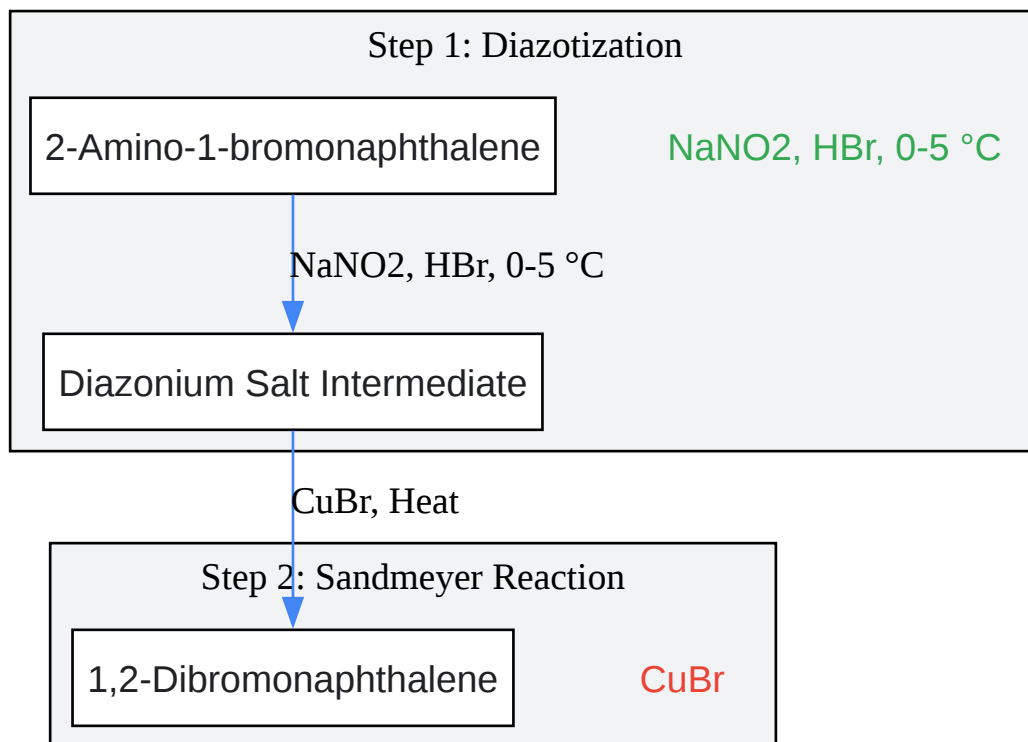
- Preparation: Add an excess amount of **1,2-dibromonaphthalene** to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.
- Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the solute in the solvent should remain constant over time once equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. This can be facilitated by letting the vials stand undisturbed or by centrifugation.
- Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of **1,2-dibromonaphthalene** using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Synthesis and Experimental Protocols

Direct bromination of naphthalene often leads to a mixture of isomers, with 1,4- and 1,5-dibromonaphthalene being common products. While a specific, high-yield synthesis for **1,2-dibromonaphthalene** is not well-documented in readily available literature, a plausible and regioselective route would be through the Sandmeyer reaction, starting from a suitably substituted aminonaphthalene.

Proposed Synthetic Pathway: Sandmeyer Reaction

A potential precursor for the synthesis of **1,2-dibromonaphthalene** is 2-amino-1-bromonaphthalene. The synthesis would involve two key steps: diazotization of the amine, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom.



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Caption: Proposed synthesis of **1,2-Dibromonaphthalene** via a Sandmeyer reaction.

General Experimental Protocol for Sandmeyer Reaction

Step 1: Diazotization

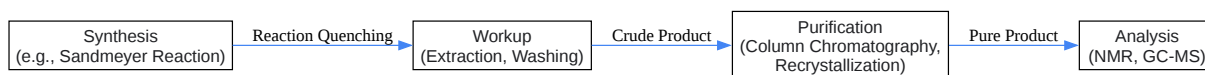
- In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to $0-5\text{ }^\circ\text{C}$, dissolve the starting amine (e.g., 2-amino-1-bromonaphthalene) in an aqueous solution of hydrobromic acid.

- While maintaining the low temperature and stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.
- The formation of the diazonium salt can be monitored by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid).
- Continue stirring the cold solution for 15-30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction

- In a separate reaction flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases, ensuring the complete decomposition of the diazonium salt.
- Cool the reaction mixture to room temperature.

General Experimental Workflow



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Caption: General workflow for the synthesis and purification of **1,2-dibromonaphthalene**.

Spectroscopic Analysis

While a definitive, published NMR spectrum for **1,2-dibromonaphthalene** is not readily available, its spectral characteristics can be inferred. The ^1H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The ^{13}C NMR spectrum

will display 10 distinct signals for the carbon atoms of the naphthalene ring, with the carbons bonded to bromine appearing at characteristic chemical shifts. Mass spectrometry (MS) and Infrared (IR) data are available on public databases such as PubChem.^[1]

For comparative purposes, the known ¹³C NMR chemical shifts for other dibromonaphthalene isomers are presented below.

Carbon Position	1,4-Dibromonaphthalene	1,5-Dibromonaphthalene
C1	122.5	122.5
C2	131.2	129.5
C3	128.0	127.2
C4	122.5	129.5
C4a	133.5	132.8
C5	128.0	122.5
C6	128.0	129.5
C7	131.2	127.2
C8	122.5	129.5
C8a	133.5	132.8

Note: Data is illustrative and may vary with solvent and experimental conditions.

Applications in Research and Drug Development

Specific applications of **1,2-dibromonaphthalene** are not widely reported. However, dibromonaphthalenes as a class of compounds are valuable intermediates in organic synthesis. The two bromine atoms provide reactive handles for forming new carbon-carbon or carbon-heteroatom bonds through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.

- **Materials Science:** Other isomers, such as 1,4- and 2,6-dibromonaphthalene, are used as building blocks for organic electronic materials, including polymers and small molecules for

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

- **Pharmaceutical Synthesis:** Brominated aromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The naphthalene core is a privileged scaffold in medicinal chemistry.

Biological Activity

There is no specific information available on the biological activity or signaling pathways associated with **1,2-dibromonaphthalene**. Generally, polyhalogenated aromatic hydrocarbons can exhibit varying degrees of toxicity, and some naphthalene derivatives are known to have biological activities such as anticancer or anti-inflammatory properties. However, **1,2-dibromonaphthalene** is primarily of interest as a synthetic intermediate rather than a biologically active agent itself.

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for **1,2-dibromonaphthalene** is not readily available. However, based on the hazard classifications of other dibromonaphthalene isomers, it should be handled with care. The likely hazards include skin and eye irritation.

GHS Hazard Statements for Dibromonaphthalene Isomers:

Isomer	GHS Hazard Statements
1,4-Dibromonaphthalene	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [2] [3]
1,5-Dibromonaphthalene	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. [4]
2,3-Dibromonaphthalene	H315: Causes skin irritation. H319: Causes serious eye irritation. [5]
2,6-Dibromonaphthalene	H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.

Recommended Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly after handling.

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